1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15958679
InChI: InChI=1S/C15H20N2/c1-16-9-5-6-12(10-16)14-11-17(2)15-8-4-3-7-13(14)15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
SMILES:
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol

1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole

CAS No.:

Cat. No.: VC15958679

Molecular Formula: C15H20N2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole -

Specification

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
IUPAC Name 1-methyl-3-(1-methylpiperidin-3-yl)indole
Standard InChI InChI=1S/C15H20N2/c1-16-9-5-6-12(10-16)14-11-17(2)15-8-4-3-7-13(14)15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Standard InChI Key KHNKXESGIBRDNM-UHFFFAOYSA-N
Canonical SMILES CN1CCCC(C1)C2=CN(C3=CC=CC=C32)C

Introduction

Structural Characteristics and Nomenclature

The compound’s name, 1-methyl-3-(1-methylpiperidin-3-yl)-1H-indole, indicates a dual substitution pattern:

  • A methyl group at position 1 of the indole ring.

  • A 1-methylpiperidin-3-yl group at position 3 of the indole.

Molecular Framework

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine, a six-membered amine ring, introduces conformational flexibility and potential for hydrogen bonding. The 1-methyl group on the piperidine ring reduces basicity compared to unsubstituted piperidine, altering pharmacokinetic properties .

Table 1: Comparative Molecular Data for Related Indole-Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstitutionsSource
3-(1-Methylpiperidin-4-yl)-1H-indoleC₁₄H₁₈N₂214.31Piperidin-4-yl, no indole methylPubChem CID 11206672
3-(1-Methylpiperidin-2-yl)-1H-indoleC₁₄H₁₈N₂214.31Piperidin-2-yl, no indole methylCAS 3284-37-5
5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indoleC₁₄H₁₈N₂O230.31Piperidin-4-yl, 5-hydroxyPubChem CID 2438

The absence of literature on the 3-(1-methylpiperidin-3-yl) isomer suggests potential synthetic challenges or limited exploration of this specific regiochemistry.

Synthetic Pathways and Chirality Considerations

Synthesis of indole-piperidine hybrids typically involves N-alkylation, Suzuki couplings, or reductive amination. For example, racemic 3-(piperidin-3-yl)-1H-indoles are synthesized via hydrogenolysis of diastereomeric intermediates .

Key Steps in Analog Synthesis

  • N-Alkylation: Reaction of racemic 3-(piperidin-3-yl)-1H-indole with chiral reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester yields diastereomers separable via HPLC .

  • Chiral Resolution: X-ray crystallography confirms absolute configurations, as demonstrated for (3R,2R)- and (3S,2R)-diastereomers .

  • Functionalization: Introduction of substituents (e.g., methoxy, fluoro) at indole positions 5 or 6 modulates receptor affinity .

For the target compound, introducing a methyl group at the indole’s 1-position would require protective strategies to avoid N-methylation of the piperidine.

Pharmacological Relevance and Receptor Interactions

Indole-piperidine derivatives are prominent in central nervous system (CNS) drug discovery. For instance:

5-HT₆ Receptor Antagonism

[3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indoles exhibit nanomolar affinity for 5-HT₆ receptors (5-HT₆R), with IC₅₀ values < 10 nM in binding assays . These antagonists enhance cognitive function in preclinical models, suggesting potential for Alzheimer’s disease therapy.

Table 2: Pharmacological Profiles of Selected Analogs

Compound5-HT₆R IC₅₀ (nM)Selectivity Over 5-HT₁ₐ/2ₐCYP InhibitionSource
[3-[(1-Methylpiperidin-4-yl)methyl]phenylsulfonyl]-1H-indole2.1>100-foldNone (at 10 µM)
5-Fluoro-3-(piperidin-3-yl)-1H-indole15.3ModerateND

The 1-methyl group on indole could sterically hinder receptor binding, necessitating molecular docking studies to assess its impact.

Physicochemical Properties and Druglikeness

While experimental data for the target compound are unavailable, predictions can be extrapolated:

Calculated Properties

  • LogP: ~3.1 (estimated via PubChem’s XLogP3 for analogs ).

  • Hydrogen Bond Donors/Acceptors: 1/3 (indole NH and piperidine N).

  • Polar Surface Area: ~30 Ų, suggesting moderate blood-brain barrier permeability.

Metabolic Stability

Crystallographic and Stereochemical Insights

X-ray studies of racemic 3-(piperidin-3-yl)-1H-indoles reveal:

  • Racemic Conglomerates: Crystallize in non-centrosymmetric space groups (e.g., P212121) .

  • True Racemates: Form centrosymmetric crystals when substituents enforce symmetric packing .

For the target compound, the 1-methyl group’s steric effects could perturb crystal packing, necessitating polymorph screening.

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